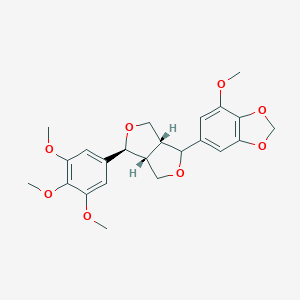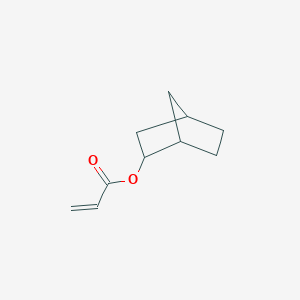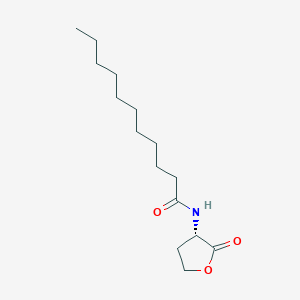
N-十一烷酰基-L-高丝氨酸内酯
描述
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It plays a crucial role in the communication between bacterial cells, regulating gene expression in response to changes in cell population density.
科学研究应用
N-undecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and the synthesis of related molecules.
Biology: It is used to investigate bacterial communication, biofilm formation, and the regulation of virulence factors.
Industry: It is used in the development of biosensors and bioreactors for wastewater treatment and other environmental applications
作用机制
Target of Action
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It primarily targets the LuxR-P luxI quorum-sensing operon in bacteria such as E. coli and V. fischeri . This operon plays a crucial role in bacterial communication and coordination .
Mode of Action
This compound interacts with its targets by inducing the production of Green Fluorescent Protein (GFP) in the bacterial strains expressing the LuxR-P luxI quorum-sensing operon . This interaction and the resulting changes allow bacteria to regulate gene expression in response to changes in cell density .
Biochemical Pathways
The affected pathway is the quorum-sensing pathway in bacteria . This pathway is responsible for coordinating gene expression, which manifests in various phenotypes including biofilm formation and virulence factor production .
Result of Action
The action of N-undecanoyl-L-Homoserine lactone results in the modulation of bacterial behavior at a population level . Specifically, it can induce GFP production in bacterial strains, providing a visual marker of quorum sensing .
生化分析
Biochemical Properties
N-undecanoyl-L-Homoserine lactone is involved in the production, release, and detection of small diffusible signaling molecules called autoinducers . These autoinducers, including N-undecanoyl-L-Homoserine lactone, generally consist of a fatty acid coupled to a homoserine lactone (HSL) . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signaling specificity through the affinity of the LuxR family of transcriptional regulators .
Cellular Effects
N-undecanoyl-L-Homoserine lactone influences cell function by controlling gene expression in response to increased cell density . This impacts cell signaling pathways, gene expression, and cellular metabolism . It is particularly involved in the regulation of biofilm formation and the production of virulence factors .
Molecular Mechanism
At the molecular level, N-undecanoyl-L-Homoserine lactone exerts its effects through the production, release, and detection of small diffusible signaling molecules called autoinducers . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the regulation of gene expression in response to increased cell density , suggesting that its effects may change as cell density increases.
Metabolic Pathways
N-undecanoyl-L-Homoserine lactone is involved in the quorum-sensing signaling pathway . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions
N-undecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with undecanoic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and crystallization .
化学反应分析
Types of Reactions
N-undecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amides to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
相似化合物的比较
N-undecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:
- N-decanoyl-L-Homoserine lactone
- N-dodecanoyl-L-Homoserine lactone
- N-3-oxo-dodecanoyl-L-Homoserine lactone
These compounds share a common homoserine lactone core but differ in their acyl side chains, affecting their stability, solubility, and biological activity. N-undecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length, which influences its role in quorum sensing and its interactions with bacterial receptors .
属性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216596-71-3 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


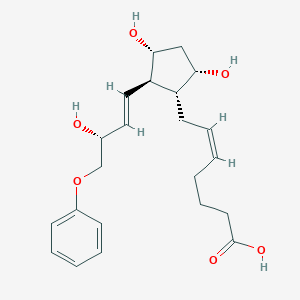
![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)

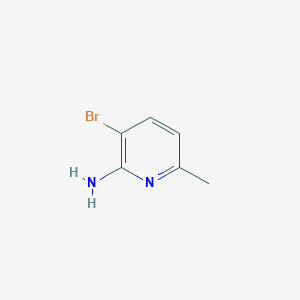
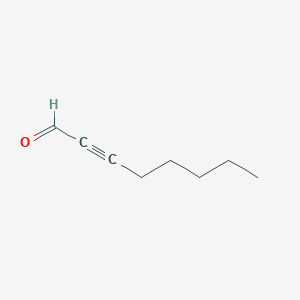
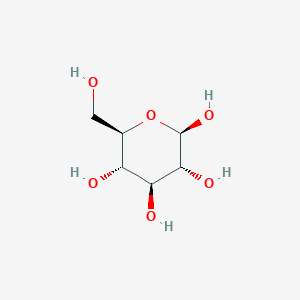

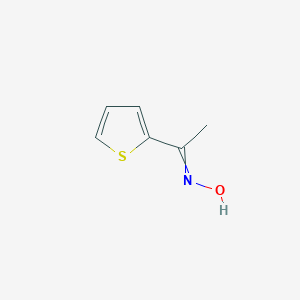
![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)

